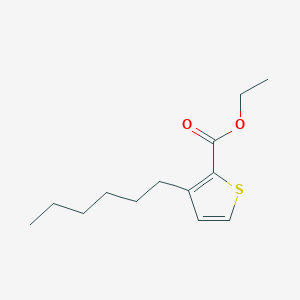

Ethyl 3-hexylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hexylthiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hexylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 3-hexylthiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 3-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 2,5-dibromothiophene-3-carboxylate

- Ethyl 3-phenyl-2H-benzo[b][1,4]thiazine-2-carboxylate

Uniqueness

Ethyl 3-hexylthiophene-2-carboxylate is unique due to its specific alkyl chain length and substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic electronics and medicinal chemistry .

Biological Activity

Ethyl 3-hexylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiophene-based compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and spasmolytic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

The compound features a thiophene ring substituted with a hexyl group and an ethoxycarbonyl group, which contributes to its lipophilicity and potential interaction with biological membranes.

1. Antibacterial Activity

Recent studies have shown that thiophene derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be promising, indicating its effectiveness in inhibiting bacterial growth.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that this compound could be a candidate for further development as an antibacterial agent.

2. Spasmolytic Activity

Thiophene derivatives are also known for their spasmolytic effects. In vitro studies have demonstrated that this compound can induce relaxation in smooth muscle tissues. The mechanism of action appears to involve the blockade of calcium channels, which is crucial for muscle contraction.

Case Study: Spasmolytic Effect Testing

In experiments conducted on isolated rat duodenum tissues, this compound exhibited significant relaxation effects when induced with high potassium concentrations (K+). The effective concentration (EC50) values were measured to assess potency:

Table 2: Spasmolytic Activity Data

| Compound | EC50 (µM) | Confidence Interval (95% CI) |

|---|---|---|

| This compound | 2.50 | (1.90–3.20) |

This data indicates that the compound effectively relaxes smooth muscle, supporting its potential use in treating conditions associated with muscle spasms.

3. Anti-inflammatory Effects

Further investigations into the anti-inflammatory properties of this compound have shown promising results in reducing inflammatory markers in various cell lines. The compound was tested in vitro against lipopolysaccharide (LPS)-induced inflammation in macrophages, leading to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity Results

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 45 | 38 |

These findings suggest that the compound may possess significant anti-inflammatory properties, warranting further exploration in vivo.

Properties

Molecular Formula |

C13H20O2S |

|---|---|

Molecular Weight |

240.36 g/mol |

IUPAC Name |

ethyl 3-hexylthiophene-2-carboxylate |

InChI |

InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

GXYFJSOSCGTRAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.